Ethanol, 2-(2-chloroethoxy)-, methanesulfonate
Overview
Description
Ethanol, 2-(2-chloroethoxy)-, also known as 2-(2-Chloroethoxy)ethanol, is a chloroalkoxy alcohol . It is commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It has a molecular weight of 124.57 .
Synthesis Analysis
The synthesis of 2-(2-chloroethoxy)-ethanol involves taking diglycol as the raw material to react with metaboric acid anhydride in the presence of a solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester . This intermediate is then processed with thionyl chloride to obtain the intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester, which is finally hydrolyzed to obtain the target product 2-(2-chloroethyl) ethanol .Molecular Structure Analysis
The molecular formula of 2-(2-chloroethoxy)-ethanol is C4H9ClO2 . The structure includes a chlorine atom attached to an ethoxy group, which is further attached to an ethanol group .Physical And Chemical Properties Analysis
2-(2-chloroethoxy)-ethanol is a liquid with a refractive index of 1.452 . It has a boiling point of 79-81 °C/5 mmHg and a density of 1.18 g/mL at 25 °C .Safety and Hazards
properties
IUPAC Name |
2-(2-chloroethoxy)ethanol;methanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJLYUPXYZJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(COCCCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50768744 | |
Record name | Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50768744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138139-52-3 | |
Record name | Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50768744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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